molecular formula C9H13NO3S B14832281 N-(2-Ethyl-5-hydroxyphenyl)methanesulfonamide

N-(2-Ethyl-5-hydroxyphenyl)methanesulfonamide

Cat. No.: B14832281
M. Wt: 215.27 g/mol
InChI Key: UWVBPLWIUZAXPA-UHFFFAOYSA-N
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Description

N-(2-Ethyl-5-hydroxyphenyl)methanesulfonamide is a chemical compound with the molecular formula C9H13NO3S and a molecular weight of 215.272 g/mol . This compound belongs to the class of sulfonamides, which are known for their diverse applications in various fields, including medicine, agriculture, and industry.

Properties

Molecular Formula

C9H13NO3S

Molecular Weight

215.27 g/mol

IUPAC Name

N-(2-ethyl-5-hydroxyphenyl)methanesulfonamide

InChI

InChI=1S/C9H13NO3S/c1-3-7-4-5-8(11)6-9(7)10-14(2,12)13/h4-6,10-11H,3H2,1-2H3

InChI Key

UWVBPLWIUZAXPA-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=C(C=C1)O)NS(=O)(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Ethyl-5-hydroxyphenyl)methanesulfonamide typically involves the reaction of 2-ethyl-5-hydroxyaniline with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, and may include additional steps such as purification through recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-(2-Ethyl-5-hydroxyphenyl)methanesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction of a nitro group can produce amines .

Scientific Research Applications

N-(2-Ethyl-5-hydroxyphenyl)methanesulfonamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-Ethyl-5-hydroxyphenyl)methanesulfonamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    N-(2-Hydroxyphenyl)methanesulfonamide: Similar structure but lacks the ethyl group.

    N-(2-Nitrophenyl)methanesulfonamide: Contains a nitro group instead of a hydroxyl group.

    N-(2-Chlorophenyl)methanesulfonamide: Contains a chlorine atom instead of a hydroxyl group.

Uniqueness

N-(2-Ethyl-5-hydroxyphenyl)methanesulfonamide is unique due to the presence of both the ethyl and hydroxyl groups, which can influence its chemical reactivity and biological activity. These functional groups can provide distinct properties compared to other similar compounds .

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